molecular formula C14H12BrN3S B176866 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole CAS No. 82100-81-0

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole

Cat. No.: B176866
CAS No.: 82100-81-0
M. Wt: 334.24 g/mol
InChI Key: KNKGKGLYQPJURD-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring, a pyrazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and 1,3-diketones.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiazole and pyrazole rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyrazole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole
  • 4-(4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole
  • 4-(4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole

Uniqueness

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The combination of the thiazole and pyrazole rings also provides a unique structural framework that can be exploited for various applications.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKGKGLYQPJURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350677
Record name 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82100-81-0
Record name 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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